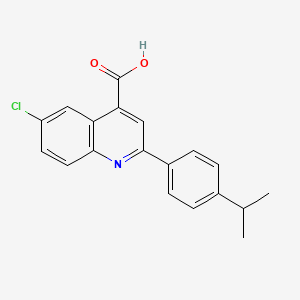

2-acetyl-1H-indole-3-carboxylic Acid

Overview

Description

2-Acetyl-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole carboxylic acids. Indole carboxylic acids are an important class of compounds due to their presence in various biologically active molecules and their use in pharmaceuticals. The indole scaffold is a common feature in many natural products and drugs, making the study of its derivatives, such as 2-acetyl-1H-indole-3-carboxylic acid, significant in medicinal chemistry .

Synthesis Analysis

The synthesis of indole carboxylic acid derivatives can be achieved through various methods. One approach involves the use of carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water, which allows for the efficient synthesis of 3-substituted indoles, potentially including 2-acetyl-1H-indole-3-carboxylic acid . Another method described the preparation of indole-2-carboxylic acid hydrazide, which can be further modified to produce a range of indole derivatives . Although not directly synthesizing 2-acetyl-1H-indole-3-carboxylic acid, these methods provide insights into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been extensively studied. For instance, the crystal and molecular structures of indole-2-carboxylic acid were determined using single-crystal X-ray diffraction, revealing that the molecules form planar ribbons held together by hydrogen bonds . Similarly, the crystal structure of indole-3-carboxylic acid shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and reactivity of 2-acetyl-1H-indole-3-carboxylic acid.

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions. The amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal and carboxylic acids, for example, can be converted into indolylamides and subsequently hydrolyzed to regenerate the corresponding carboxylic acids . This demonstrates the potential for indole carboxylic acids to participate in protection-deprotection schemes, which are often used in synthetic chemistry to improve the yield of target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of hydrogen bonds, as seen in the crystal structures of indole-2-carboxylic and indole-3-carboxylic acids, suggests that these compounds have high melting points and may exhibit solid-state stability . The electronic properties of the indole ring, along with the substituents present in the 2-acetyl-1H-indole-3-carboxylic acid, would affect its acidity, solubility, and reactivity, which are important parameters in drug design and synthesis.

Scientific Research Applications

Antibacterial and Antifungal Applications

- Synthesis and Biological Activity : Research has demonstrated the synthesis of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, showing significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents (Raju et al., 2015).

Synthesis of Novel Compounds

- Synthesis of Substituted 3-Acetoxy-1-Acetyl-1H-Indoles : Indoles with various substitutions, like 3-acetoxy-1-acetyl-1H-indoles, have been synthesized using 2-chlorobenzoic acids and amino acids. These compounds hold significance in the identification of microorganisms (Dominguez et al., 2009).

- Novel 1-Phenyl-1H-Indole-2-Carboxylic Acids : The synthesis of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents has been explored. These new derivatives are potential candidates for further chemical studies (Unangst et al., 1987).

Biochemical Applications

- Tagged and Carrier-Linked Auxin Preparation : Derivatives of indole-3-acetic acid, such as 5- and 6-(2-aminoethyl)-derivatives, have been developed for use in biochemical research tools. These derivatives can be linked to proteins and other molecular probes, highlighting their utility in biochemical research (Ilić et al., 2005).

Fluorescence Studies

- Methyl 3-Arylindole-2-Carboxylates : The synthesis of new indoles and their fluorescence properties have been studied. These indoles show potential asfluorescent probes due to their solvent-sensitive emission, which can be useful in various research applications (Queiroz et al., 2007).

Anticholinergic Activity

- Indol-2-Carboxylic Acid Esters : Research focused on the synthesis of 1H-indole-2-carboxylic acid derivatives and their evaluation for anticholinergic activity. This opens up potential applications in the development of new biologically active compounds (Padrtová et al., 2020).

Chemical Synthesis and Reactions

- Indole-Benzimidazole Derivatives : The synthesis of indole carboxylic acids and their condensation with o-phenylenediamines demonstrates a new method for creating indole-benzimidazole compounds, which could have various chemical and pharmaceutical applications (Wang et al., 2016).

- Indole-2-Carboxylic Acid Hydrazide Reactions : The preparation of indole-2-carboxylic acid hydrazide and its subsequent reactions to form various indole derivatives highlights its utility in synthetic organic chemistry (El‐Wareth & Sarhan, 2001).

Biochemical and Pharmacological Studies

- Inhibitors of Cytosolic Phospholipase A2 : Research on 3-acylindole-2-carboxylic acid derivatives has shown their potential as inhibitors of cytosolic phospholipase A2, important in biochemical and pharmacological studies (Lehr, 1997).

Chemical Stability and Reactivity

- Stability of Indole-2-Carboxylic Acid Derivatives : The stability and reactivity of indole-2-carboxylic acid and its derivatives have been explored, showing that these compounds are more stable than usual indoles, making them useful in various synthetic applications (Murakami, 1987).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It’s known that indole and its derivatives can circulate in the plasma, exerting a variety of local and heterotopic biological effects .

Result of Action

Indole derivatives are known to possess various biological activities, which suggest that they may have diverse molecular and cellular effects .

Action Environment

The interaction between the host and the gut microbiota widely affects the immune and metabolic status . Therefore, it’s plausible that environmental factors such as diet and gut microbiota composition could influence the action of 2-acetyl-1H-indole-3-carboxylic Acid.

Safety and Hazards

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name |

2-acetyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFWJAMUHPEUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392031 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78839-04-0 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)